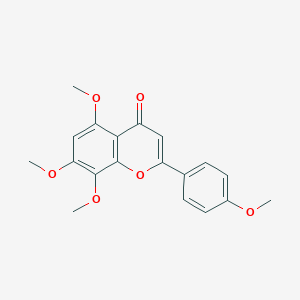

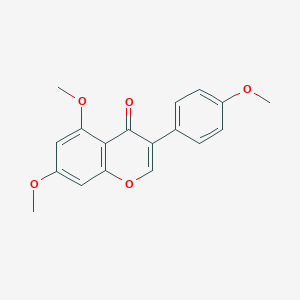

4',5,7-Trimethoxyisoflavone

Vue d'ensemble

Description

Biochanin A, diméthyl éther, est une isoflavone naturelle que l'on trouve dans diverses plantes telles que les pois chiches, le trèfle rouge et les fèves de soja . Il appartient à la famille des flavonoïdes et est connu pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et anticancéreuses . Le composé est également reconnu pour son potentiel en tant que phytoestrogène, imitant les effets des œstrogènes dans l'organisme .

Préparation Methods

Synthetic Routes and Reaction Conditions

Biochanin A, diméthyl éther, peut être synthétisé par plusieurs voies chimiques. Une méthode courante implique la méthylation de la biochanine A à l'aide d'iodure de méthyle en présence d'une base telle que le carbonate de potassium . La réaction a généralement lieu dans un solvant organique tel que l'acétone ou le diméthylsulfoxyde (DMSO) à des températures élevées . Les conditions réactionnelles doivent être soigneusement contrôlées afin de garantir une méthylation complète et un rendement élevé du produit souhaité .

Industrial Production Methods

La production industrielle de biochanine A, diméthyl éther, implique souvent l'extraction de la biochanine A à partir de sources végétales suivie d'une modification chimique . Le processus d'extraction utilise généralement des solvants tels que l'éthanol ou le méthanol pour isoler la biochanine A à partir de matières végétales telles que le trèfle rouge . La biochanine A extraite est ensuite soumise à des réactions de méthylation pour produire le dérivé diméthyl éther . Cette méthode est préférée pour la production à grande échelle en raison de son efficacité et de sa rentabilité .

Chemical Reactions Analysis

Types of Reactions

Biochanin A, diméthyl éther, subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses activités biologiques .

Common Reagents and Conditions

Oxidation: Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium sont utilisés pour oxyder la biochanine A, diméthyl éther.

Réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés pour réduire la biochanine A, diméthyl éther.

Substitution: Les réactions de substitution impliquent souvent des nucléophiles tels que les halogénures ou les amines.

Major Products Formed

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de la biochanine A, diméthyl éther, peut conduire à la formation de quinones ou d'autres dérivés oxydés . Les réactions de réduction peuvent produire des formes réduites du composé avec des activités biologiques modifiées .

Scientific Research Applications

Biochanin A, diméthyl éther, possède un large éventail d'applications en recherche scientifique en raison de ses diverses activités biologiques .

Chimie: En chimie, il est utilisé comme matière première pour la synthèse d'autres composés bioactifs.

Mechanism of Action

Le mécanisme d'action de la biochanine A, diméthyl éther, implique son interaction avec diverses cibles moléculaires et voies . Il est connu pour moduler l'activité des enzymes et des récepteurs impliqués dans l'inflammation, le stress oxydatif et la prolifération cellulaire . Par exemple, il peut inhiber l'activité de la cyclooxygénase-2 (COX-2) et réduire la production de cytokines pro-inflammatoires . De plus, il peut activer les voies antioxydantes, améliorant la défense de l'organisme contre les dommages oxydatifs . L'activité phytoestrogénique du composé est médiée par sa liaison aux récepteurs des œstrogènes, influençant l'expression génique et les fonctions cellulaires .

Comparison with Similar Compounds

Biochanin A, diméthyl éther, est structurellement similaire à d'autres isoflavones telles que la génistéine et la daidzéine . il est unique dans sa forme méthylée, ce qui améliore sa stabilité et sa biodisponibilité .

Similar Compounds

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

4’,5,7-Trimethoxyisoflavone (TMF) primarily targets caspase-3 and poly (ADP-ribose) polymerase (PARP) . Caspase-3 is a crucial executioner in the process of apoptosis, while PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death .

Mode of Action

TMF interacts with its targets to induce apoptosis, a form of programmed cell death. It increases the proteolytic activation of caspase-3 and degrades the PARP protein . This interaction results in changes such as an increase in the sub-G1 phase, DNA fragmentation, annexin-V/PI staining, and the Bax/Bcl-xL ratio .

Biochemical Pathways

The primary biochemical pathway affected by TMF is the apoptosis pathway. TMF’s action on caspase-3 and PARP leads to the activation of this pathway . The downstream effects include the induction of the sub-G1 phase, DNA fragmentation, and changes in the Bax/Bcl-xL ratio, all of which are hallmarks of apoptosis .

Result of Action

The result of TMF’s action is the induction of apoptosis, leading to cell death . This is evidenced by an increase in the sub-G1 phase, DNA fragmentation, annexin-V/PI staining, and the Bax/Bcl-xL ratio . These changes at the molecular and cellular levels contribute to the overall effect of TMF.

Analyse Biochimique

Biochemical Properties

4’,5,7-Trimethoxyisoflavone has been found to interact with various enzymes, proteins, and other biomolecules. It has been reported to have antimicrobial activities against a wide range of bacteria and fungi . It also has antioxidant effects , which suggests that it may interact with enzymes involved in oxidative stress responses

Cellular Effects

4’,5,7-Trimethoxyisoflavone has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to induce apoptosis in SNU-16 human gastric cancer cells . It also increases the proteolytic activation of caspase-3, a key enzyme involved in the execution-phase of cell apoptosis . Furthermore, it has been found to have antitumor activity .

Molecular Mechanism

The molecular mechanism of action of 4’,5,7-Trimethoxyisoflavone is not yet fully understood. It has been suggested that it exerts its effects at the molecular level through various mechanisms. For instance, it has been reported to induce apoptosis by increasing the proteolytic activation of caspase-3 and the degradation of poly (ADP-ribose) polymerase (PARP) protein

Temporal Effects in Laboratory Settings

It has been reported to have significant effects on the proliferation of SNU-16 human gastric cancer cells in a concentration-dependent manner

Metabolic Pathways

It has been suggested that it is part of a biosynthetic gene cluster that produces a naringenin-derived O-methylated isoflavone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Biochanin A, dimethyl ether, can be synthesized through several chemical routes. One common method involves the methylation of biochanin A using methyl iodide in the presence of a base such as potassium carbonate . The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide (DMSO) at elevated temperatures . The reaction conditions must be carefully controlled to ensure complete methylation and high yield of the desired product .

Industrial Production Methods

Industrial production of biochanin A, dimethyl ether, often involves the extraction of biochanin A from plant sources followed by chemical modification . The extraction process typically uses solvents such as ethanol or methanol to isolate biochanin A from plant materials like red clover . The extracted biochanin A is then subjected to methylation reactions to produce the dimethyl ether derivative . This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions

Biochanin A, dimethyl ether, undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize biochanin A, dimethyl ether.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce biochanin A, dimethyl ether.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of biochanin A, dimethyl ether, can lead to the formation of quinones or other oxidized derivatives . Reduction reactions may produce reduced forms of the compound with altered biological activities .

Comparaison Avec Des Composés Similaires

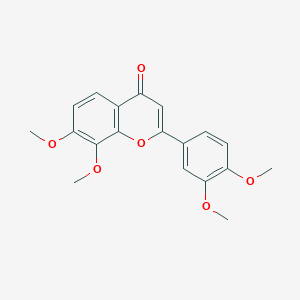

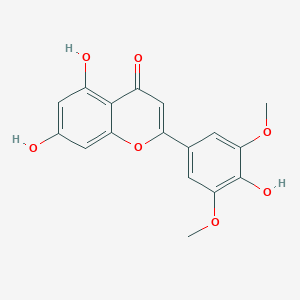

Biochanin A, dimethyl ether, is structurally similar to other isoflavones such as genistein and daidzein . it is unique in its methylated form, which enhances its stability and bioavailability .

Similar Compounds

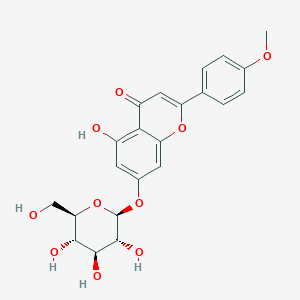

Genistein: Another isoflavone with similar biological activities but lacks the methylation present in biochanin A, dimethyl ether.

Daidzein: Similar to genistein, daidzein is an isoflavone with comparable biological properties but without the methylation.

Formononetin: Another methylated isoflavone, but with different substitution patterns, leading to distinct biological effects.

Propriétés

IUPAC Name |

5,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-16-9-13(21-2)8-15(22-3)17(16)18(14)19/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVORTURQPBPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151315 | |

| Record name | 4',5,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162-82-9 | |

| Record name | 4',5,7-Trimethoxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',5,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

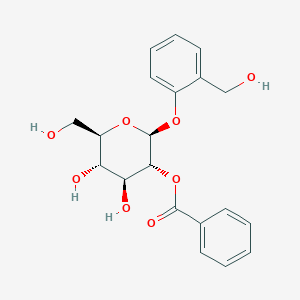

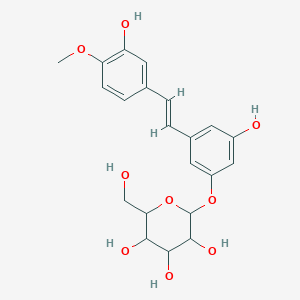

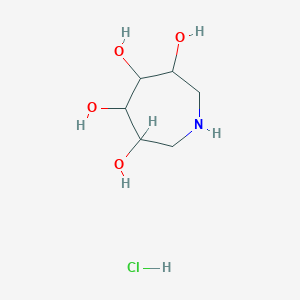

Feasible Synthetic Routes

Q1: How does 4',5,7-trimethoxyisoflavone interact with the aryl hydrocarbon receptor (AhR), and what are the downstream effects of this interaction?

A1: While the provided research abstract [] doesn't delve into the specific binding interactions of this compound with AhR, it highlights that this compound acts as a potent AhR agonist. This means it binds to and activates the AhR, which is a transcription factor.

Q2: How does the structure of this compound compare to similar flavonoids in terms of AhR activity, and what does this suggest about the importance of structure for AhR agonism?

A2: The research highlights the critical role of structural variations in flavonoids for their AhR activity []. For example, while this compound is a potent AhR agonist, its isomeric flavone counterpart (with the phenyl ring at C-2 instead of C-3) is AhR-inactive [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

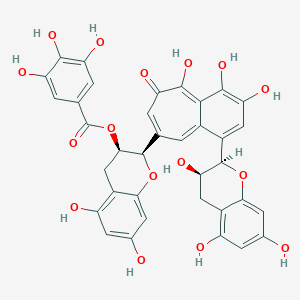

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)